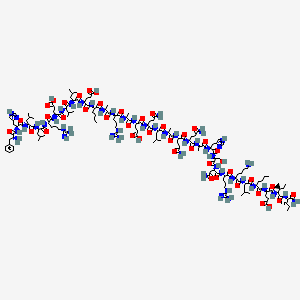

(D-Phe12,nle21,38)-crf (12-41) (human, rat)

Vue d'ensemble

Description

(D-Phe12,nle21,38)-crf (12-41) (human, rat) is a synthetic peptide analog of corticotropin-releasing factor (CRF). CRF is a neuropeptide involved in the stress response by stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This analog is designed to study the biological and pharmacological effects of CRF in both human and rat models.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe12,nle21,38)-crf (12-41) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.

Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of (D-Phe12,nle21,38)-crf (12-41) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(D-Phe12,nle21,38)-crf (12-41) can undergo various chemical reactions, including:

Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Substitution reactions involving side-chain functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents like sodium azide (NaN3) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Applications De Recherche Scientifique

(D-Phe12,nle21,38)-crf (12-41) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigates the role of CRF in stress response and its effects on the hypothalamic-pituitary-adrenal (HPA) axis.

Medicine: Explores potential therapeutic applications in stress-related disorders, such as anxiety and depression.

Industry: Utilized in the development of CRF receptor antagonists for pharmaceutical research.

Mécanisme D'action

(D-Phe12,nle21,38)-crf (12-41) exerts its effects by binding to CRF receptors (CRF1 and CRF2) on target cells. This binding activates intracellular signaling pathways, leading to the release of ACTH from the pituitary gland. The subsequent increase in cortisol levels mediates the stress response. The analog’s modifications enhance its stability and receptor affinity, making it a valuable tool for studying CRF-related mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

(D-Phe12,Nle21,38,alpha-Me-Leu37)-CRF (12-41): Another CRF analog with similar modifications for enhanced stability.

(D-Phe12,Nle21,38,Glu30,Lys33)-CRF (12-41): A variant with additional modifications to study specific receptor interactions.

Uniqueness

(D-Phe12,nle21,38)-crf (12-41) is unique due to its specific modifications, which provide increased stability and receptor affinity compared to other CRF analogs. These properties make it particularly useful for in-depth studies of CRF’s biological and pharmacological effects.

Activité Biologique

(D-Phe12,Nle21,38)-CRF (12-41), commonly referred to as D-Phe CRF(12-41), is a potent antagonist of corticotropin-releasing factor (CRF) receptors, specifically CRF1 and CRF2. This compound has been extensively studied for its biological activity and potential therapeutic applications in stress-related disorders, anxiety, and drug withdrawal symptoms. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of D-Phe CRF(12-41).

D-Phe CRF(12-41) functions primarily by blocking the CRF receptors, which play a crucial role in the body's response to stress. The antagonism of these receptors can mitigate the effects of endogenous CRF, which is implicated in anxiety and stress responses. The compound has been shown to effectively reduce anxiety-like behaviors in animal models, particularly in rats subjected to various stressors.

Key Research Findings

- Anxiolytic Effects : In studies involving male rats, D-Phe CRF(12-41) administered intracerebroventricularly (i.c.v.) was found to significantly reduce defensive withdrawal behaviors triggered by cannabinoid receptor agonists. The administration of 5 micrograms of D-Phe CRF(12-41) before exposure to the cannabinoid HU-210 prevented anxiety-like responses in a dose-dependent manner .

- Impact on Drug Withdrawal : Research indicates that D-Phe CRF(12-41) plays a role in alleviating anxiety associated with nicotine withdrawal. When administered into specific brain regions such as the central amygdala (CeA) and nucleus accumbens (NAcc), it prevented elevations in brain reward thresholds that are indicative of withdrawal symptoms . This suggests that increased CRF transmission may contribute to negative emotional states during drug withdrawal.

- Behavioral Studies : In experiments assessing the effects of D-Phe CRF(12-41) on reward function deficits induced by nicotine withdrawal, it was noted that blockade of CRF receptors resulted in significant behavioral changes, indicating its potential use in treating addiction-related anxiety .

Data Table: Summary of Biological Activity Studies

Case Study 1: Cannabinoid-Induced Anxiety

In a controlled study, male rats were subjected to cannabinoid treatment followed by administration of D-Phe CRF(12-41). The results indicated that pretreatment with D-Phe CRF(12-41) significantly reduced anxiety-like behaviors as measured by latency to emerge from a safe area during stressful conditions.

Case Study 2: Nicotine Withdrawal

Another study focused on rats undergoing nicotine withdrawal demonstrated that administration of D-Phe CRF(12-41) effectively mitigated anxiety symptoms associated with withdrawal. Behavioral assessments showed that rats treated with the antagonist exhibited reduced signs of distress compared to control groups.

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H265N49O43/c1-23-27-39-93(186-141(236)103(49-56-120(215)216)195-148(243)110(67-81(13)14)203-154(249)123(82(15)16)205-143(238)104(50-57-121(217)218)193-137(232)98(44-36-62-176-158(170)171)189-147(242)108(65-79(9)10)200-149(244)109(66-80(11)12)201-150(245)112(70-91-73-173-76-178-91)197-131(226)92(160)68-89-37-30-29-31-38-89)132(227)179-85(19)127(222)183-96(42-34-60-174-156(166)167)133(228)180-86(20)128(223)185-102(48-55-119(213)214)140(235)192-101(47-54-117(163)211)142(237)198-106(63-77(5)6)145(240)182-87(21)129(224)184-100(46-53-116(162)210)139(234)191-99(45-52-115(161)209)134(229)181-88(22)130(225)196-111(69-90-72-172-75-177-90)151(246)204-114(74-208)153(248)202-113(71-118(164)212)152(247)190-97(43-35-61-175-157(168)169)136(231)187-95(41-32-33-59-159)138(233)199-107(64-78(7)8)146(241)188-94(40-28-24-2)135(230)194-105(51-58-122(219)220)144(239)207-125(84(18)26-4)155(250)206-124(126(165)221)83(17)25-3/h29-31,37-38,72-73,75-88,92-114,123-125,208H,23-28,32-36,39-71,74,159-160H2,1-22H3,(H2,161,209)(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,221)(H,172,177)(H,173,178)(H,179,227)(H,180,228)(H,181,229)(H,182,240)(H,183,222)(H,184,224)(H,185,223)(H,186,236)(H,187,231)(H,188,241)(H,189,242)(H,190,247)(H,191,234)(H,192,235)(H,193,232)(H,194,230)(H,195,243)(H,196,225)(H,197,226)(H,198,237)(H,199,233)(H,200,244)(H,201,245)(H,202,248)(H,203,249)(H,204,246)(H,205,238)(H,206,250)(H,207,239)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H4,166,167,174)(H4,168,169,175)(H4,170,171,176)/t83-,84-,85-,86-,87-,88-,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYDOBYAWXTFOJ-KVGHNTGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C158H265N49O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129133-27-3 | |

| Record name | Corticotropin-releasing hormone(12-41), phe(12)-nle(21,38)-alpha-Me-leu(37)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129133273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.